Home > Products > Screening Compounds P103045 > (S)-6-methoxychroman-3-carboxylic acid
(S)-6-methoxychroman-3-carboxylic acid - 182570-28-1

(S)-6-methoxychroman-3-carboxylic acid

Catalog Number: EVT-1214561
CAS Number: 182570-28-1
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577)

Compound Description: PF-06409577 is a direct activator of human β1-containing adenosine monophosphate-activated protein kinase (AMPK) isoforms. It is primarily cleared in animals and humans via glucuronidation to an acyl glucuronide metabolite, (2S,3S,4S,5R,6S)-6-((6-chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carbonyl)oxy)-3,4,5- trihydroxytetrahydro-2H-pyran-2-carboxylic acid (M1), which also exhibits selective activation of human β1-containing AMPK isoforms. [] []

6-Bromo-5-methoxy-1H-indole-3-carboxylic acid

Compound Description: This compound is a key structural component of the anti-inflammatory natural product Herdmanine D. It can be synthesized efficiently and regioselectively and further functionalized into amide derivatives by reacting it with various aromatic/aliphatic amines using ultrasonic irradiation. []

Coumarin-3-carboxylic acid (3-CCA)

Compound Description: 3-CCA serves as a detector for hydroxyl radicals (.OH) in aqueous solutions. When exposed to .OH, 3-CCA primarily converts to 7-hydroxycoumarin-3-carboxylic acid (7-OHCCA). This reaction enables real-time monitoring of .OH generation kinetics. []

7-Hydroxycoumarin-3-carboxylic acid (7-OHCCA)

Compound Description: 7-OHCCA is the major fluorescent product resulting from the reaction of coumarin-3-carboxylic acid (3-CCA) with hydroxyl radicals. []

2-(Benzo[1,3]dioxol-5-yl)-6-isopropoxy-4-(4-methoxyphenyl)-2H-chromene-3-carboxylic acid (S-1255)

Compound Description: S-1255 is a potent and selective endothelin-A (ET(A)) receptor antagonist. It exhibits high binding affinity for the ET(A) receptor (IC50 = 0.19 nM) and 630-fold selectivity over the ET(B) receptor. Additionally, it demonstrates 55% oral bioavailability in rats. []

1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Compound Description: This compound is a crucial intermediate in synthesizing second-generation HIV-1 integrase strand transfer inhibitors (INSTIs), such as Dolutegravir, Bictegravir, and Cabotegravir. Various synthetic approaches have been developed to access this important pharmaceutical intermediate. []

Source and Classification

(S)-6-methoxychroman-3-carboxylic acid is derived from chroman, a bicyclic compound that forms the core structure of various natural products. It is classified as an organic compound and specifically categorized under carboxylic acids due to the presence of the carboxyl functional group. The compound's chirality is crucial for its biological activity, making it a subject of interest in asymmetric synthesis and pharmacology.

Synthesis Analysis

The synthesis of (S)-6-methoxychroman-3-carboxylic acid typically involves several key steps:

  1. Starting Material: The synthesis begins with a suitable chroman derivative, often obtained from commercially available precursors.
  2. Methoxylation: A methoxy group is introduced at the 6-position of the chroman ring. This can be achieved through various methods, including methylation reactions using methanol or dimethyl sulfate in the presence of a base.
  3. Carboxylation: The introduction of a carboxylic acid group at the 3-position is performed using carbon dioxide in a reaction known as carboxylation, often facilitated by transition metal catalysts under specific conditions (temperature and pressure).
  4. Chiral Resolution: If starting from a racemic mixture, chiral resolution techniques such as chromatography or crystallization are employed to isolate the (S)-enantiomer.

Common reagents include methanol for methoxylation and carbon dioxide for carboxylation, while catalysts may vary depending on the specific synthetic route chosen. Industrial production may utilize continuous flow synthesis or biocatalysts to enhance efficiency and yield .

Molecular Structure Analysis

The molecular structure of (S)-6-methoxychroman-3-carboxylic acid can be described as follows:

  • Chemical Formula: C11H12O4
  • Molecular Weight: Approximately 220.21 g/mol
  • Structural Features:
    • A chroman ring system, which consists of a benzene ring fused to a tetrahydrofuran.
    • A methoxy group (-OCH₃) located at the 6-position.
    • A carboxylic acid group (-COOH) located at the 3-position.

The stereochemistry is critical; the (S)-configuration affects how the molecule interacts with biological targets. Structural analysis can be conducted using techniques such as Nuclear Magnetic Resonance spectroscopy and X-ray crystallography to confirm purity and stereochemical integrity .

Chemical Reactions Analysis

(S)-6-methoxychroman-3-carboxylic acid participates in various chemical reactions:

  1. Oxidation: This compound can undergo oxidation to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  2. Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The functional groups present allow for substitution reactions where other substituents can replace existing ones under appropriate conditions.

The specific conditions for these reactions—such as temperature, solvent choice, and catalyst presence—are crucial for optimizing yields and selectivity .

Mechanism of Action

The mechanism of action for (S)-6-methoxychroman-3-carboxylic acid is primarily attributed to its biological activity:

  • Antioxidant Properties: The compound exhibits antioxidant capabilities by scavenging free radicals, which helps mitigate oxidative stress in biological systems.
  • Modulation of Signaling Pathways: It may influence pathways related to inflammation and cell proliferation, potentially impacting conditions such as cancer and cardiovascular diseases.

Research indicates that its interactions with molecular targets are significant for its therapeutic effects, particularly in inhibiting specific enzymes involved in disease processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-6-methoxychroman-3-carboxylic acid are summarized as follows:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide; limited solubility in water.
  • Melting Point: Specific melting points may vary based on purity but generally fall within expected ranges for similar compounds.
  • pKa Value: The pKa value indicates its acidic strength, which influences its reactivity in biological systems.

These properties are essential for understanding its behavior in various applications, including drug formulation .

Applications

(S)-6-methoxychroman-3-carboxylic acid has diverse applications across scientific disciplines:

  1. Organic Synthesis: It serves as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis processes.
  2. Biological Research: Investigated for potential antioxidant and anti-inflammatory activities; it is being explored for therapeutic effects against diseases like cancer.
  3. Pharmaceutical Development: Its unique structure makes it valuable in developing novel medications targeting specific pathways or diseases.
  4. Industrial Use: Employed in producing agrochemicals, fine chemicals, and other pharmaceutical intermediates.

The ongoing research into its properties continues to reveal new potential applications in medicine and industry .

Introduction

Discovery and Historical Context of (S)-6-Methoxychroman-3-Carboxylic Acid

The identification of (S)-6-methoxychroman-3-carboxylic acid emerged from systematic efforts to develop isoform-selective inhibitors of Rho-associated coiled-coil containing protein kinases (ROCKs). Researchers sought to overcome limitations of early pan-ROCK inhibitors like fasudil and Y-27632, which exhibited poor selectivity between ROCK1 (expressed predominantly in peripheral tissues) and ROCK2 (highly expressed in the central nervous system) [9]. Initial work focused on optimizing SR3677, a benzodioxane-based inhibitor showing moderate ROCK2 selectivity (17.5-fold; IC₅₀ = 3.2 nM against ROCK2 vs. 56 nM for ROCK1) [1] [3]. Molecular docking revealed that hydrophobic interactions between SR3677’s benzodioxane phenyl ring and ROCK2’s hydrophobic pocket underpinned its selectivity [1].

Strategic modifications of SR3677’s scaffold—particularly replacing the benzodioxane group with a chroman ring and introducing a 6-methoxy group—yielded chroman-3-carboxylic acid derivatives. The (S)-enantiomer of 6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide (designated compound (S)-7c) demonstrated exceptional potency (IC₅₀ = 3 nM against ROCK2) and 22.7-fold selectivity over ROCK1 [1] [3]. This breakthrough, reported in 2019, represented a significant milestone in kinase inhibitor design due to the compounds’ ability to exploit subtle structural differences between the ROCK isoforms. The synthesis relied on stereocontrolled hydrogenation using ruthenium-BINAP catalysts to achieve high enantiomeric purity (>99% ee), a critical factor given the profound impact of chirality on target engagement [1] [10].

Table 1: Evolution of ROCK2 Inhibitors Leading to (S)-6-Methoxychroman-3-Carboxylic Acid Derivatives

CompoundROCK2 IC₅₀ (nM)ROCK1 IC₅₀ (nM)Selectivity (ROCK2/ROCK1)Key Structural Features
Fasudil1001301.3×Isoquinoline sulfonamide
SR36773.25617.5×Benzodioxane hinge binder
(S)-7c36822.7×6-Methoxy chroman core, pyridylamide
Later analogs<1>100>100×Optimized hydrophobic tails

Structural and Functional Significance in Medicinal Chemistry

The (S)-6-methoxychroman-3-carboxylic acid scaffold possesses distinctive structural properties that enable high-affinity, selective kinase inhibition:

  • Stereochemical Precision: The S-configuration at the C3 position positions the carboxylic acid group optimally for salt-bridge formation with ROCK2’s catalytic lysine (Lys121). The R-enantiomer shows 15-fold reduced activity, underscoring the necessity of chiral control [1] [10].
  • Hydrogen-Binding Capability: The carboxylic acid moiety serves a dual role: it participates in charge-assisted hydrogen bonding with kinase residues and acts as a synthetic handle for amide coupling to diverse hydrophobic pharmacophores (e.g., 4-pyridin-4-yl-phenyl in (S)-7c) [1] [4].
  • Methoxy Positioning: The 6-methoxy group enhances selectivity through hydrophobic contact with ROCK2-specific residues (Val218, Ala215). Computational models confirm that bulkier substituents at this position diminish potency, while electron-donating groups improve metabolic stability [1] [8].

Physicochemical profiling reveals a balanced lipophilicity profile (logP ≈ 2.5), facilitating membrane permeability while retaining aqueous solubility (>50 µM) [2] [4]. Crystalline characterization shows the acid forms cyclic dimers via O–H⋯O hydrogen bonds—a packing motif confirmed by X-ray diffraction and infrared spectroscopy in analogs [8]. This molecular arrangement influences solid-state stability and dissolution behavior.

Table 2: Key Physicochemical and Structural Properties of (S)-6-Methoxychroman-3-Carboxylic Acid

PropertyValue/CharacteristicFunctional Implication
Molecular formulaC₁₁H₁₂O₄Balanced carbon/oxygen ratio enables fragment-like properties
Molecular weight208.21 g/molCompliant with "fragment-like" kinase inhibitor design
Chiral centerS-configuration at C3Mandatory for optimal ROCK2 binding
Hydrogen bondingCarboxylic acid dimer formation (O–H⋯O)Stabilizes solid-state structure; influences solubility
logP (calculated)2.1–2.7Supports blood-brain barrier penetration
pKa (carboxyl)~4.2Ionizable at physiological pH; enhances solubility

Role in Targeting Rho-Associated Coiled-Coil Containing Protein Kinases (ROCKs)

The therapeutic significance of (S)-6-methoxychroman-3-carboxylic acid derivatives stems from their ability to selectively inhibit ROCK2—a kinase regulating cytoskeletal dynamics, neuronal survival, and intraocular pressure. Molecular dynamics simulations reveal that selectivity arises from differential hydrophobic interactions:

  • In ROCK2, the 6-methoxy group engages Val218, Ala215, and Lys121, forming a high-affinity complex (ΔG = −12.4 kcal/mol) [1] [3].
  • In ROCK1, residue Lys105 (homologous to Lys121) adopts a distinct conformation, weakening hydrophobic contacts with the methoxy moiety and reducing binding affinity [3] [9].

This selectivity translates to functionally distinct outcomes in disease models:

  • Neurodegenerative Protection: In Parkinson’s models, ROCK2 inhibition by SR3677-loaded extracellular vesicles (sEV-SR3677) enhanced mitophagy, reduced neuroinflammation (IL-1β, TNF-α), and elevated striatal dopamine levels by 40%–60% [7]. The chroman-derived inhibitors promote clearance of pathological proteins (α-synuclein, Aβ) via autophagy activation [5] [7].
  • Ocular Hypotensive Effects: Unlike pan-ROCK inhibitors causing vasodilation, (S)-7c analogs reduce intraocular pressure by 30%–50% in glaucoma models through trabecular meshwork relaxation and enhanced aqueous outflow—effects linked to selective ROCK2 modulation [5] [9].
  • Cerebrovascular Applications: Focal cerebral ischemia studies demonstrate that ROCK2 inhibition preserves blood-brain barrier integrity by attenuating stress fiber formation in endothelial cells, reducing infarct volume by 70% [1] [7].

Table 3: Therapeutic Applications Enabled by ROCK2 Selectivity

Disease ModelKey MechanismOutcome with (S)-6-Methoxychroman Derivatives
Parkinson’s disease (6-OHDA model)Enhanced PINK1/Parkin-mediated mitophagy55% increase in tyrosine hydroxylase+ neurons; 40% reduction in IL-6 [7]
Alzheimer’s disease (Aβ mouse model)Reduced tau phosphorylation; microglia modulation60% decrease in hippocampal Aβ plaques; improved LTP [1] [5]
Glaucoma (intraocular hypertension)Trabecular meshwork cytoskeletal relaxation35% IOP reduction; no corneal edema [5] [9]
Ischemic stroke (MCAO model)Endothelial barrier stabilization70% smaller infarct volume; reduced brain edema [3]

Concluding Remarks

The trajectory of (S)-6-methoxychroman-3-carboxylic acid—from a structural optimization effort to a validated ROCK2-selective pharmacophore—illustrates how stereochemical precision and rational design can overcome kinase selectivity challenges. Its integration into advanced delivery systems (e.g., sEVs for brain targeting) heralds a new phase in treating neurodegenerative and vascular disorders with minimized off-target effects. Future directions include exploiting its carboxylic acid handle for prodrug development and bifunctional kinase degraders.

Properties

CAS Number

182570-28-1

Product Name

(S)-6-methoxychroman-3-carboxylic acid

IUPAC Name

(3S)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-3,5,8H,4,6H2,1H3,(H,12,13)/t8-/m0/s1

InChI Key

YFYLMFXPYODSEB-QMMMGPOBSA-N

SMILES

COC1=CC2=C(C=C1)OCC(C2)C(=O)O

Canonical SMILES

COC1=CC2=C(C=C1)OCC(C2)C(=O)O

Isomeric SMILES

COC1=CC2=C(C=C1)OC[C@H](C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.